3-Bromo-2,4-dichloropyridine

Regioselectivity Nucleophilic Aromatic Substitution Pyridine Derivatization

3-Bromo-2,4-dichloropyridine (CAS 144584-32-7) is a trihalogenated pyridine scaffold engineered for orthogonal, multi-step synthesis. Its unique 3-bromo-2,4-dichloro substitution pattern—with exchange-susceptible C2/C4 chloro groups and an exchange-inert C3 bromo group—enables sequential functionalization: first at the bromo position via cross-coupling, then at chloro positions via SNAr. Unlike 2,4-dichloropyridine or other regioisomers, this compound exhibits 70:30 C2-selectivity for hydrazine substitution and can undergo base-catalyzed isomerization to 4-bromopyridines via pyridyne intermediates, unlocking access to 4-functionalized derivatives. Essential for kinase inhibitor programs and bromodomain-targeted drug candidates.

Molecular Formula C5H2BrCl2N
Molecular Weight 226.88 g/mol
CAS No. 144584-32-7
Cat. No. B186617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichloropyridine
CAS144584-32-7
Molecular FormulaC5H2BrCl2N
Molecular Weight226.88 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)Br)Cl
InChIInChI=1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
InChIKeyIEFKJYCTYZMBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dichloropyridine CAS 144584-32-7: A Strategic Trihalogenated Pyridine Building Block for Regioselective Functionalization


3-Bromo-2,4-dichloropyridine (CAS 144584-32-7) is a trihalogenated pyridine derivative with a molecular weight of 226.89 and a melting point of 55.5–56.5 °C . It is typically supplied as a white crystalline solid with a standard purity of ≥97% (HPLC, GC, NMR verified) . As a multi-halogenated heteroaromatic scaffold, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its distinct bromine (C3) and chlorine (C2, C4) substitution pattern enables orthogonal and regioselective derivatization via cross-coupling and nucleophilic aromatic substitution (SNAr) pathways [1].

Why Generic Substitution Fails: The Uniquely Preserved Regiochemistry of 3-Bromo-2,4-dichloropyridine (CAS 144584-32-7)


Unlike its positional isomers (e.g., 5-bromo-2,4-dichloropyridine or 3-bromo-2,5-dichloropyridine), the specific 3-bromo-2,4-dichloro substitution pattern of this compound imposes distinct electronic and steric constraints that fundamentally alter the regiochemical outcome of both cross-coupling and nucleophilic substitution reactions [1][2]. For instance, while 2,4-dichloropyridine undergoes halogen-halogen exchange simultaneously at both the 2- and 4-positions when treated with bromotrimethylsilane, the presence of a bromine at the 3-position in 3-bromo-2,4-dichloropyridine completely alters this reactivity profile, enabling a different set of synthetic transformations that cannot be replicated by simply starting from the more accessible 2,4-dichloropyridine [1]. Furthermore, as demonstrated in base-catalyzed isomerization studies, 3-bromopyridines can be converted to 4-bromopyridines via pyridyne intermediates—a unique reactivity mode that 2-, 5-, or 6-substituted analogs do not exhibit [2]. Therefore, procurement decisions must be guided by the specific substitution pattern required for the target synthetic sequence; substituting a regioisomer will inevitably lead to divergent reaction outcomes, product mixtures, or synthetic dead-ends.

Quantitative Differentiation Evidence for 3-Bromo-2,4-dichloropyridine (CAS 144584-32-7) vs. Close Analogs


Regioselective Hydrazine Substitution: 3-Bromo-2,4-dichloropyridine Displays ~70:30 Selectivity for C2 over C4 Displacement, Contrasting with 2,4-Dichloropyridine's Non-Selective Behavior

In a direct synthetic experiment, treatment of 3-bromo-2,4-dichloropyridine with anhydrous hydrazine in dioxane at 65°C yielded a mixture of two regioisomeric hydrazinyl products in a 70:30 ratio, favoring the 1-(3-bromo-4-chloropyridin-2-yl)hydrazine isomer over the 1-(3-bromo-2-chloropyridin-4-yl)hydrazine isomer [1]. This contrasts with the behavior of 2,4-dichloropyridine, which lacks the 3-bromo substituent and undergoes non-selective halogen-halogen exchange at both the 2- and 4-positions under silyl-mediated conditions, precluding the kind of regiocontrolled SNAr functionalization demonstrated here [2].

Regioselectivity Nucleophilic Aromatic Substitution Pyridine Derivatization

Halogen Exchange Reactivity: 3-Bromo-2,4-dichloropyridine's 3-Bromo Substituent Renders It Distinct from 2,4-Dichloropyridine in Silyl-Mediated Halogen Displacement

Under silyl-mediated halogen exchange conditions (bromotrimethylsilane, heating), 2,4-dichloropyridine undergoes simultaneous halogen/halogen exchange at both the 2- and 4-positions, converting both chlorine atoms to bromine [1]. In contrast, 3- and 4-chloropyridines are completely inert under identical conditions, demonstrating that the presence and position of halogens critically determine reactivity [1]. While direct data for 3-bromo-2,4-dichloropyridine under these specific conditions is not available, the established reactivity hierarchy predicts that its 2- and 4-chloro substituents would remain susceptible to exchange while the 3-bromo group would be non-participating, offering a unique orthogonal handle not available with 2,4-dichloropyridine.

Halogen Exchange Silyl-Mediated Reactions Reactivity Profiling

Physical Property Differentiation: 3-Bromo-2,4-dichloropyridine Exhibits a Melting Point of 55.5–56.5°C, Distinguishing It from the 5-Bromo Isomer's 58–62°C Range

3-Bromo-2,4-dichloropyridine (CAS 144584-32-7) is reported with a melting point range of 55.5–56.5 °C and a predicted density of 1.848 ± 0.06 g/cm³ . In contrast, its positional isomer, 5-bromo-2,4-dichloropyridine (CAS 851308-23-9), exhibits a melting point range of 58–62 °C and a density of 1.86 g/cm³ . This ~3–6°C difference in melting point, coupled with distinct chromatographic retention behavior, provides a straightforward analytical basis for differentiating these isomers during procurement and quality control, ensuring that the correct regioisomer is used in subsequent synthetic steps.

Physical Properties Quality Control Isomer Identification

Purity Benchmarking: 3-Bromo-2,4-dichloropyridine is Commercially Available at ≥97% Purity, with Full Analytical Certification (NMR, HPLC, GC) Supporting Reliable Downstream Synthesis

Reputable suppliers such as Bidepharm offer 3-bromo-2,4-dichloropyridine with a standard purity of 97%, accompanied by batch-specific quality control reports including NMR, HPLC, and GC analyses . This level of documented purity is critical for medicinal chemistry and process development applications, where impurities can lead to side reactions or variable yields. While many halogenated pyridine building blocks are sold at similar nominal purity grades, the availability of comprehensive analytical data specifically for the 3-bromo-2,4-dichloro substitution pattern ensures that researchers can reliably reproduce literature procedures without needing to independently re-purify the starting material.

Analytical Specifications Quality Assurance Procurement Criteria

High-Value Application Scenarios for 3-Bromo-2,4-dichloropyridine (CAS 144584-32-7) Driven by Quantitative Differentiation Evidence


Regioselective Synthesis of 2-Substituted 4-Chloropyridine Scaffolds via SNAr

Based on the demonstrated 70:30 regioselectivity for C2 over C4 hydrazine substitution [1], 3-bromo-2,4-dichloropyridine is the preferred starting material for synthesizing 2-functionalized 3-bromo-4-chloropyridine derivatives. This is particularly valuable in medicinal chemistry programs targeting kinase inhibitors or other heterocyclic pharmacophores where precise placement of substituents at the pyridine 2-position is required. The retained 4-chloro group remains available for subsequent orthogonal transformations.

Sequential Orthogonal Functionalization Leveraging C2/C4 Chloro and C3 Bromo Handles

The compound's unique combination of exchange-susceptible (C2, C4 chloro) and exchange-inert (C3 bromo) halogen positions, inferred from class-level reactivity studies [1], makes it an ideal scaffold for multi-step synthetic sequences. Researchers can first functionalize the bromo position via cross-coupling (e.g., Suzuki-Miyaura), then subsequently activate one or both chloro positions via SNAr or metal-catalyzed coupling. This orthogonal reactivity profile is not available with simple dichloropyridines or other regioisomers.

Building Block for 4-Substituted Pyridines via Base-Catalyzed Isomerization

As demonstrated by Puleo and Bandar (2020) [2], 3-bromopyridines can undergo base-catalyzed isomerization to 4-bromopyridines via pyridyne intermediates, enabling selective 4-functionalization. 3-Bromo-2,4-dichloropyridine, with its 3-bromo substituent, is a viable substrate for this transformation, providing a pathway to 4-substituted 2-chloropyridine derivatives that would be difficult to access directly from 2,4-dichloropyridine. This expands the synthetic utility of the compound beyond simple direct substitutions.

Pharmaceutical Intermediate for Bromodomain Inhibitors and Kinase Modulators

The 3-bromo-2,4-dichloropyridine scaffold appears in patent literature as a key intermediate for bromodomain inhibitors and other biologically active pyridine derivatives. The specific halogen pattern enables the construction of complex heterocyclic cores found in drug candidates targeting inflammatory diseases and cancer. Procurement of the correct regioisomer is essential to maintain the structure-activity relationship (SAR) established in these development programs.

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